(E)-1-(2-hydroxy-5-methylphenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one
Description
(E)-1-(2-Hydroxy-5-methylphenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one is a synthetic chalcone derivative characterized by a propenone backbone linking two aromatic rings. The A-ring contains a hydroxyl group at position 2 and a methyl group at position 5, while the B-ring is substituted with three methoxy groups at positions 3, 4, and 3. This structural motif is associated with diverse biological activities, including anticancer, anti-inflammatory, and antioxidant properties, attributed to the electronic and steric effects of its substituents .
Properties
IUPAC Name |
(E)-1-(2-hydroxy-5-methylphenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20O5/c1-12-5-7-15(20)14(9-12)16(21)8-6-13-10-17(22-2)19(24-4)18(11-13)23-3/h5-11,20H,1-4H3/b8-6+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNHZULULTMZKCX-SOFGYWHQSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)O)C(=O)C=CC2=CC(=C(C(=C2)OC)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1)O)C(=O)/C=C/C2=CC(=C(C(=C2)OC)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-(2-hydroxy-5-methylphenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 2-hydroxy-5-methylbenzaldehyde and 3,4,5-trimethoxyacetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually performed in an ethanol or methanol solvent under reflux conditions.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and catalyst concentration. Continuous flow reactors may be employed to enhance the efficiency and yield of the reaction.
Chemical Reactions Analysis
Types of Reactions
(E)-1-(2-hydroxy-5-methylphenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or quinones.
Reduction: Reduction reactions can convert the compound into dihydrochalcones.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens, sulfonyl chlorides, and alkylating agents can be used under appropriate conditions.
Major Products Formed
Oxidation: Epoxides, quinones
Reduction: Dihydrochalcones
Substitution: Halogenated, sulfonated, or alkylated derivatives
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions.
Material Science: It can be incorporated into polymers and other materials for enhanced properties.
Biology
Antioxidant: The compound exhibits antioxidant properties, which can be useful in preventing oxidative stress-related diseases.
Antimicrobial: It has shown potential as an antimicrobial agent against various pathogens.
Medicine
Anti-inflammatory: The compound has anti-inflammatory effects, making it a candidate for treating inflammatory diseases.
Anticancer: Research has indicated its potential in inhibiting cancer cell growth.
Industry
Dyes and Pigments: The compound can be used in the synthesis of dyes and pigments for various applications.
Pharmaceuticals: It can be a precursor for the synthesis of pharmaceutical compounds.
Mechanism of Action
The mechanism of action of (E)-1-(2-hydroxy-5-methylphenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate specific pathways, leading to its observed biological effects. For example, its antioxidant activity may involve scavenging free radicals and upregulating antioxidant enzymes.
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
Key Observations:
- Hydroxyl vs.
- Methyl Group Influence: The 5-CH3 group introduces steric hindrance, which may affect molecular packing and biological interactions compared to unsubstituted analogs (e.g., Chalcone2) .
- Electron-Donating vs. Withdrawing Groups: The nitro group in (E)-1-(4-nitrophenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one reduces electron density on the A-ring, altering reactivity and antiproliferative mechanisms compared to the target compound’s electron-donating hydroxyl group .
Crystallographic and Supramolecular Analysis
- Crystal Packing: Chalcone1 (4-OCH3) forms linear supramolecular sheets via C–H···O interactions, while Chalcone2 (4-OCH2CH3) adopts a twisted conformation due to steric effects .
- Hirshfeld Surface Analysis: Methoxy/ethoxy substituents in analogs like Chalcone1 and Chalcone2 contribute to van der Waals interactions (∼60% of surface contacts), whereas the hydroxyl group in the target compound may increase polar interactions .
Biological Activity
(E)-1-(2-hydroxy-5-methylphenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one, commonly referred to as a chalcone derivative, has garnered attention in recent years due to its diverse biological activities. Chalcones are known for their potential therapeutic effects, including anti-inflammatory, antioxidant, and anticancer properties. This article reviews the biological activity of this specific compound, focusing on its mechanisms of action, efficacy in various biological assays, and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of 306.34 g/mol. The structure features two aromatic rings connected by an enone linkage, which is characteristic of chalcones. The presence of hydroxyl and methoxy groups is significant for its biological activity.
Antioxidant Activity
Studies have demonstrated that chalcone derivatives exhibit strong antioxidant properties due to their ability to scavenge free radicals. The presence of hydroxyl groups in the structure enhances this property by donating hydrogen atoms to free radicals, thus stabilizing them.
Table 1: Antioxidant Activity Comparison
Antibacterial Activity
Chalcones have been reported to possess significant antibacterial properties. The compound showed effective inhibition against various strains of bacteria, including MRSA (Methicillin-resistant Staphylococcus aureus). The structure-activity relationship (SAR) indicates that the presence of hydroxyl and methoxy groups is crucial for enhancing antibacterial efficacy.
Table 2: Antibacterial Activity Against MRSA
Anticancer Activity
Research has indicated that this chalcone derivative exhibits cytotoxic effects on various cancer cell lines, including breast cancer (MCF-7) and cervical cancer (HeLa). Mechanistically, it induces apoptosis through the activation of caspases and disruption of mitochondrial membrane potential.
Case Study: MCF-7 Cell Line
In a study assessing the antiproliferative effects on MCF-7 cells, the compound was shown to significantly reduce cell viability with an IC50 value of approximately 30 µM after 48 hours of treatment. Flow cytometry analysis revealed that it induces G2/M phase cell cycle arrest.
The biological activities of this compound can be attributed to several mechanisms:
- Free Radical Scavenging: The compound's hydroxyl groups contribute to its ability to neutralize reactive oxygen species (ROS).
- Inhibition of Key Enzymes: It may inhibit enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.
- Induction of Apoptosis: By activating apoptotic pathways through caspase activation and mitochondrial disruption.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
